TCN 213
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Overview
Description
TCN 213 is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
TCN 213, also known as 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide, is a selective antagonist of the GluN1/GluN2A NMDA receptors . NMDA receptors are ligand-gated ion channels that mediate excitatory neurotransmission in the brain and are involved in numerous neuropathological conditions .
Mode of Action
This compound acts as a negative allosteric modulator of glycine binding . It binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This occupancy inhibits NMDA receptor function by reducing glycine potency .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic synaptic transmission mediated by NMDA receptors . By selectively blocking GluN1/GluN2A over GluN1/GluN2B NMDA receptors, this compound allows for the direct dissection of functional NMDA receptors and pharmacological profiling of developmental changes in native NMDA receptor subunit composition .
Pharmacokinetics
It’s known that this compound antagonism is dependent on glycine but independent of glutamate concentrations in external recording solutions . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound inhibits NMDA receptor channels expressed in Xenopus oocytes . It antagonizes NMDA-evoked currents in neurons transfected with GluN2A subunits . The antagonistic effect of this compound on GluN1/GluN2A receptor is significant, allowing it to effectively identify GluN1/GluN2A receptors .
Action Environment
The action of this compound is influenced by the presence of glycine. Its antagonistic effect on GluN1/GluN2A NMDA receptors can be surmounted by glycine . The IC50s of this compound are 0.55, 3.5, 40 μM in the presence of 75, 750, 7500 nM glycine, respectively .
Preparation Methods
The synthesis of TCN 213 typically involves the reaction of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol with N-(cyclohexylmethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TCN 213 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to TCN 213 include other 1,3,4-thiadiazole derivatives such as:
- 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole
- N-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide
- 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-fluorophenyl)acetamide
What sets this compound apart is its unique combination of the benzylamino and cyclohexylmethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAZPYFIYYCZBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does TCN 213 interact with NMDA receptors, and what are the downstream effects of this interaction?
A: this compound acts as a selective antagonist of NMDA receptors containing the GluN2A subunit [, ]. This means it binds to these specific NMDA receptor subtypes and blocks their activation by the neurotransmitter glutamate. This blockade inhibits the flow of ions through the receptor channel, preventing the neuronal excitation typically caused by NMDA receptor activation. As a result, this compound can suppress synaptic plasticity processes like Long-Term Depression (LTD), which is thought to rely on GluN2A-containing NMDA receptors [].
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